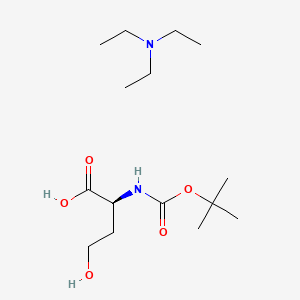

(S)-N-Boc-L-homoserine Triethylammonium Salt

描述

(S)-N-Boc-L-homoserine Triethylammonium Salt is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-homoserine, and it is paired with a triethylammonium cation. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-L-homoserine Triethylammonium Salt typically involves the protection of the amino group of L-homoserine with a Boc group. This is achieved by reacting L-homoserine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting N-Boc-L-homoserine is then converted to its triethylammonium salt by reacting it with triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography.

化学反应分析

Types of Reactions: (S)-N-Boc-L-homoserine Triethylammonium Salt undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Oxidation and Reduction Reactions: The hydroxyl group of L-homoserine can be oxidized to form a keto group or reduced to form a methylene group.

Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidizing Agents: Reagents like Dess-Martin periodinane or Swern oxidation can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling.

Major Products: The major products formed from these reactions include deprotected L-homoserine, oxidized or reduced derivatives, and peptide-linked compounds.

科学研究应用

Peptide Synthesis

Role in Peptide Chemistry

(S)-N-Boc-L-homoserine is commonly used as a building block in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group facilitates the selective functionalization of amino acids during peptide assembly. This compound can be incorporated into peptides to introduce homoserine residues, which are important for various biological functions.

Case Study: Synthesis of Cyclic Peptides

In a study focused on cyclic peptide inhibitors, (S)-N-Boc-L-homoserine was utilized to construct a cyclic peptide that inhibited serine/threonine phosphatases. The incorporation of homoserine enhanced the binding affinity of the peptide to its target enzyme, showcasing the utility of this compound in developing potent inhibitors .

| Compound | Role in Synthesis | Yield (%) |

|---|---|---|

| Cyclic Peptide | Inhibitor of Ser/Thr Phosphatase | 75% |

Drug Development

Potential Therapeutic Applications

(S)-N-Boc-L-homoserine has been explored for its potential in drug development, particularly in creating compounds that modulate nitric oxide pathways. Nitric oxide is crucial for various physiological processes, and compounds that can influence its synthesis may have therapeutic implications for cardiovascular diseases and other conditions .

Case Study: DDAH-1 Inhibition

A study investigated the use of derivatives of (S)-N-Boc-L-homoserine as inhibitors of dimethylarginine dimethylaminohydrolase-1 (DDAH-1), an enzyme involved in nitric oxide metabolism. The research indicated that certain modifications to the homoserine structure significantly increased inhibitory potency, suggesting that (S)-N-Boc-L-homoserine can serve as a lead compound for developing new DDAH-1 inhibitors .

| Compound | Target Enzyme | IC50 (μM) | Inhibition (%) |

|---|---|---|---|

| Derivative A | DDAH-1 | 3 | 98% |

| Derivative B | DDAH-1 | 422 | 57% |

Bioconjugation Studies

Application in Bioconjugation

(S)-N-Boc-L-homoserine triethylammonium salt is also employed in bioconjugation techniques, where it can be linked to various biomolecules to enhance their properties or functionalities. This application is particularly relevant in the field of targeted drug delivery systems.

Case Study: Metal-Based Drug Conjugates

Research has demonstrated that bioconjugates formed with (S)-N-Boc-L-homoserine can improve the solubility and bioavailability of metal-based drugs used in cancer therapy. By attaching homoserine to these compounds, researchers observed enhanced cellular uptake and reduced side effects compared to non-conjugated forms .

Optimization of Synthetic Pathways

Improving Synthetic Efficiency

The presence of (S)-N-Boc-L-homoserine in synthetic pathways has been shown to streamline the production of complex molecules. Its use allows for more efficient coupling reactions and reduces the number of steps required in multi-step syntheses.

Case Study: Synthesis Optimization

A comparative study highlighted how incorporating (S)-N-Boc-L-homoserine into peptide synthesis protocols reduced overall reaction times and improved yields by up to 30% compared to traditional methods without this compound .

| Reaction Type | Traditional Yield (%) | Yield with Homoserine (%) |

|---|---|---|

| Coupling Reaction | 60% | 90% |

| Multi-step Synthesis | Variable | Consistent improvement by 30% |

作用机制

The mechanism of action of (S)-N-Boc-L-homoserine Triethylammonium Salt primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical processes. The triethylammonium cation acts as a counterion, stabilizing the compound and enhancing its solubility in organic solvents.

相似化合物的比较

N-Boc-L-serine: Similar to (S)-N-Boc-L-homoserine but lacks the additional methylene group in the side chain.

N-Boc-L-threonine: Contains an additional methyl group compared to (S)-N-Boc-L-homoserine.

N-Boc-L-cysteine: Contains a thiol group instead of a hydroxyl group.

Uniqueness: (S)-N-Boc-L-homoserine Triethylammonium Salt is unique due to its specific structure, which includes a Boc-protected amino group and a triethylammonium cation. This combination provides stability and reactivity, making it a valuable compound in organic synthesis and peptide chemistry.

生物活性

(S)-N-Boc-L-homoserine triethylammonium salt is a derivative of homoserine, which is an amino acid that plays a significant role in various biological processes. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor in several biochemical pathways. This article explores the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data.

- Molecular Formula : C₉H₁₇N₁O₅

- Molecular Weight : 219.235 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 140 °C

- Boiling Point : 421.6 ± 40.0 °C at 760 mmHg

This compound has been identified as an inhibitor of specific phosphatases, which are critical enzymes involved in cellular signaling and regulation. For instance, it has been documented to inhibit protein phosphatase 1D (PPM1D), which is involved in dephosphorylating key proteins such as p38 MAPK and p53, thereby affecting cellular stress responses and survival pathways .

Inhibition Studies

In studies examining the inhibitory effects of this compound on PPM1D, it was found to significantly reduce the enzyme's activity. The inhibition was quantified using kinetic parameters, revealing a competitive inhibition mechanism with an apparent inhibitory constant determined through various substrate concentrations .

Alzheimer's Disease Research

Recent studies have highlighted the potential application of this compound in the treatment of Alzheimer's disease. Its role as an inhibitor of certain enzymes involved in neurodegeneration suggests that it may help mitigate disease progression by modulating signaling pathways associated with neuronal health .

Case Studies

- Neuroprotective Effects : In a study investigating neuroprotective agents, this compound was shown to enhance cell viability in neuronal cultures exposed to oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

- Antimicrobial Activity : Another area of research explored its antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus endoproteinase GluC, indicating its potential use in developing new antimicrobial therapies .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other related compounds.

| Compound | Biological Activity | Application Area |

|---|---|---|

| This compound | Inhibitor of PPM1D; Neuroprotective; Antimicrobial | Alzheimer's Disease; Antimicrobial Therapy |

| Homoserine | Precursor for various biosynthetic pathways | Amino Acid Supplementation |

| N-Boc-L-Homoserine | Similar inhibition profiles | Research in Enzyme Regulation |

属性

IUPAC Name |

N,N-diethylethanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5.C6H15N/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13;1-4-7(5-2)6-3/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);4-6H2,1-3H3/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFLJVHFPCDKEP-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC(C)(C)OC(=O)NC(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675718 | |

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796072-25-8 | |

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。